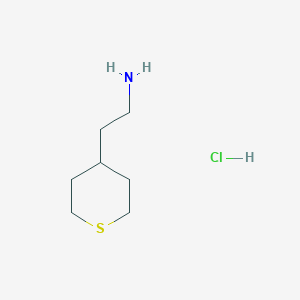

2-(Thian-4-yl)ethan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(thian-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS.ClH/c8-4-1-7-2-5-9-6-3-7;/h7H,1-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVYRRMYKXLFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089255-37-6 | |

| Record name | 2-(thian-4-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 2 Thian 4 Yl Ethan 1 Amine Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(thian-4-yl)ethan-1-amine hydrochloride, the analysis reveals logical disconnection points that guide the synthetic route.

Identification of Key Precursors and Building Blocks

The primary disconnection of the target molecule is typically at the C-C bond between the thiane (B73995) ring and the ethylamine (B1201723) side chain. This approach identifies a 4-substituted thiane as a key precursor. Another viable disconnection is at the C-N bond of the amine, which points to a different set of intermediates.

Common precursors identified through these disconnections include:

Thian-4-one: A versatile building block that allows for the introduction of the two-carbon side chain through various olefination and subsequent reduction reactions.

4-substituted thianes: Precursors such as (thian-4-yl)acetonitrile or 4-(2-haloethyl)thiane, which already contain the two-carbon skeleton, simplify the synthesis to a functional group interconversion, typically a reduction of a nitrile or a substitution of a halide.

1,5-Dihalopentanes: These are fundamental starting materials for the construction of the thiane ring itself. chemicalbook.comwikipedia.org

The following table summarizes these key precursors and their roles in the synthesis.

| Precursor Name | Chemical Structure | Role in Synthesis |

| Thian-4-one | C₅H₈OS | Starting material for building the side chain |

| (Thian-4-yl)acetonitrile | C₇H₁₁NS | Intermediate for reduction to the target amine |

| 4-(2-Haloethyl)thiane | C₇H₁₃ClS | Intermediate for amination reaction |

| 1,5-Dibromopentane | C₅H₁₀Br₂ | Starting material for thiane ring formation chemicalbook.comwikipedia.org |

Established and Novel Synthetic Approaches to the Thian Ring System and Amine Moiety

The construction of this compound can be approached by first forming the thiane ring, followed by the introduction and modification of the side chain, and finally, salt formation.

Ring-Forming Reactions and Cyclization Strategies for Thiane Derivatives

The thiane ring, a six-membered saturated heterocycle containing sulfur, is a stable structure. wikipedia.org A common and straightforward method for its synthesis is the reaction of a 1,5-dihalopentane, such as 1,5-dibromopentane, with a sulfide (B99878) salt like sodium sulfide (Na₂S). chemicalbook.comwikipedia.org This reaction is a type of intramolecular double substitution that forms the cyclic thioether.

Other methods for forming substituted thiane rings can involve ring expansion of smaller sulfur-containing heterocycles like thiiranes and thietanes, although these are less common for simple thiane synthesis. researchgate.net

Introduction of the Ethan-1-amine Side Chain

Once the thiane ring is established, or if starting with a pre-formed thiane derivative, the next crucial step is the introduction of the ethan-1-amine side chain at the 4-position. Several synthetic strategies can be employed:

From Thian-4-one: A common route starts with thian-4-one. A Wittig or Horner-Wadsworth-Emmons reaction can be used to introduce a two-carbon unit with a nitrile group (e.g., using diethyl cyanomethylphosphonate). The resulting unsaturated nitrile can then be reduced in two steps: reduction of the double bond, followed by reduction of the nitrile to the primary amine.

From (Thian-4-yl)methanol: This alcohol can be converted to a better leaving group (e.g., a tosylate or a halide). Subsequent nucleophilic substitution with a cyanide source, followed by reduction of the nitrile, yields the desired product.

From Thian-4-carboxylic acid: The carboxylic acid can undergo homologation (a reaction to extend a carbon chain by one member) followed by conversion to the amine. For example, an Arndt-Eistert synthesis could be used to form the corresponding acyl chloride, which is then treated with diazomethane, followed by a Wolff rearrangement and subsequent reactions to form the amine.

A comparative overview of these approaches is presented below:

| Starting Material | Key Reactions | Advantages | Disadvantages |

| Thian-4-one | Wittig/HWE, Hydrogenation, Nitrile Reduction | Readily available starting material, well-established reactions | Multi-step process |

| (Thian-4-yl)methanol | Tosylation/Halogenation, Cyanation, Nitrile Reduction | Relatively straightforward functional group transformations | Requires synthesis of the starting alcohol |

| Thian-4-carboxylic acid | Homologation, Amide formation, Reduction | Utilizes a different class of starting material | Can involve hazardous reagents like diazomethane |

Salt Formation Mechanisms and Optimization for Hydrochloride Synthesis

The final step in the synthesis is the formation of the hydrochloride salt. This is an acid-base reaction where the basic primary amine group of 2-(thian-4-yl)ethan-1-amine reacts with hydrochloric acid (HCl). youtube.comyoutube.com The lone pair of electrons on the nitrogen atom accepts a proton from HCl, forming an ammonium (B1175870) cation and a chloride anion. spectroscopyonline.com This converts the covalent amine into an ionic salt. youtube.com

The formation of the hydrochloride salt serves several purposes:

Increased Stability: Salts are often more crystalline and stable than the free base form.

Improved Handling: The crystalline nature of salts makes them easier to handle, weigh, and purify.

Enhanced Solubility: The hydrochloride salt of an amine is typically more soluble in water and other protic solvents compared to the free base. spectroscopyonline.com

Optimization of the salt formation and crystallization process is crucial for obtaining a high-purity product. Key parameters to consider include:

Solvent: The choice of solvent is critical. It should dissolve the free base but have lower solubility for the hydrochloride salt, thus promoting crystallization. Common solvents include isopropanol (B130326), ethanol (B145695), or mixtures with less polar solvents like diethyl ether or ethyl acetate. beilstein-journals.org

Stoichiometry: The molar ratio of the amine to HCl should be carefully controlled. A slight excess of HCl can sometimes be used to ensure complete conversion, but a large excess should be avoided as it can be difficult to remove. youtube.com

Temperature: Crystallization is often initiated at room temperature or slightly elevated temperatures, followed by cooling to maximize the yield.

Method of HCl addition: HCl can be added as a concentrated aqueous solution, a solution in an organic solvent (like HCl in isopropanol), or as a gas. reddit.com The use of HCl gas or a solution in an anhydrous solvent is often preferred to avoid the introduction of water, which can sometimes hinder crystallization or lead to the formation of a hydrate. reddit.com

The table below summarizes typical conditions for hydrochloride salt formation.

| Parameter | Condition | Rationale |

| Solvent System | Isopropanol, Ethanol, Ethyl Acetate/Methanol | Good solubility for the free base, poor solubility for the salt, facilitating precipitation. beilstein-journals.org |

| Temperature | Initial: 25-40°C, Final: 0-5°C | Controls the rate of crystallization and maximizes yield. |

| HCl Source | HCl gas, HCl in isopropanol/dioxane | Avoids introducing water, which can affect crystal form and purity. reddit.com |

| Stirring | Moderate | Promotes uniform mixing and crystal growth. |

Optimization of Reaction Conditions for Yield, Purity, and Scalability

Solvent Effects and Reaction Medium Engineering

The choice of solvent is crucial in the catalytic hydrogenation of nitriles, as it can significantly influence reaction rates and selectivity. The primary goal is to favor the formation of the primary amine over common byproducts like secondary and tertiary amines, which arise from the reaction of the newly formed primary amine with intermediate imines. bme.hu

Protic solvents, such as ethanol and methanol, are often preferred in these reductions. They can solvate the primary amine product through hydrogen bonding, which hinders its ability to react further with reaction intermediates, thereby enhancing the selectivity for the desired primary amine. bme.hu In contrast, aprotic solvents like cyclohexane (B81311) or toluene (B28343) may lead to lower selectivity. bme.hu

The effect of the solvent on the selectivity of primary amine formation during the hydrogenation of a model nitrile substrate is illustrated in the table below.

Table 1: Effect of Solvent on Primary Amine Selectivity in Nitrile Hydrogenation

| Entry | Solvent | Primary Amine Selectivity (%) |

|---|---|---|

| 1 | Ethanol | 84 |

| 2 | Benzene | 63 |

| 3 | Toluene | 55 |

| 4 | Cyclohexane | 39 |

Data adapted from studies on butyronitrile (B89842) hydrogenation over a Ni/SiO2 catalyst, demonstrating a general trend applicable to aliphatic nitriles. bme.hu

Reaction medium engineering also extends to the use of additives. In some cases, the addition of ammonia (B1221849) to the reaction mixture can suppress the formation of secondary and tertiary amines by competitively inhibiting the reaction of the product amine with the intermediate imine.

Catalysis in Synthetic Transformations (e.g., Transition Metal-Catalyzed Approaches)

Catalysis is at the heart of the nitrile reduction step. Heterogeneous catalytic hydrogenation is the most common and industrially preferred method. bme.hu Various transition metal-based catalysts are employed, with the choice of metal significantly impacting selectivity and reaction conditions.

Commonly used catalysts include:

Raney Nickel and Cobalt: These are cost-effective and widely used catalysts, often requiring elevated temperature and pressure. They generally show good selectivity for primary amines, especially when used with additives like ammonia.

Palladium (Pd): Palladium on carbon (Pd/C) is a highly effective catalyst. It can be used for both direct hydrogenation with H₂ gas and for transfer hydrogenation, where a hydrogen donor like ammonium formate (B1220265) is used. bme.hu The choice between Pd/C and other catalysts like Rhodium on carbon (Rh/C) can determine whether the reaction selectively produces primary, secondary, or tertiary amines. acs.org

Rhodium (Rh): Rhodium catalysts can offer different selectivity profiles compared to palladium. For certain aliphatic nitriles, Rh/C has been shown to selectively produce secondary amines, whereas Pd/C yields tertiary amines. acs.org

Ruthenium (Ru): Ruthenium-based catalysts are also effective for the hydrogenation of nitriles and can be employed in flow chemistry systems. organic-chemistry.org

The selection of the catalyst is critical for directing the reaction towards the desired 2-(thian-4-yl)ethan-1-amine. For primary amine synthesis, nickel- or cobalt-based systems in the presence of ammonia, or carefully selected palladium catalysts under optimized conditions, are generally favored.

Table 2: Comparison of Catalysts for Nitrile Hydrogenation

| Catalyst | Typical Conditions | Selectivity Profile |

|---|---|---|

| Raney Ni | High T & P, often with NH₃ | Good for primary amines |

| Raney Co | High T & P, often with NH₃ | Good for primary amines |

| Pd/C | Mild to moderate T & P | Can be tuned for primary, secondary, or tertiary amines |

| Rh/C | Mild to moderate T & P | Often favors secondary amines for aliphatic nitriles |

| Ru/support | Varied | Effective for primary amine synthesis, suitable for flow |

This table provides a general comparison of common catalyst types. bme.huacs.org

Process Intensification Techniques (e.g., Microwave-Assisted Synthesis, Flow Chemistry)

To improve reaction efficiency, safety, and scalability, modern process intensification techniques are being applied to amine synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times by efficiently heating the reaction mixture. researchgate.net While more commonly applied to steps like the synthesis of heterocyclic precursors or hydrolysis of nitriles, its application to the reduction step could offer significant advantages in terms of speed, potentially leading to higher throughput in laboratory-scale synthesis. researchgate.netmdpi.com

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for hydrogenation reactions. researchgate.net These systems provide superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to improved reaction rates and selectivity. qub.ac.uk For exothermic and potentially hazardous reactions like hydrogenation, flow chemistry offers enhanced safety by minimizing the volume of reactants under pressure at any given time. qub.ac.uk The hydrogenation of nitriles to primary amines has been successfully demonstrated in continuous flow systems using packed-bed reactors containing heterogeneous catalysts, achieving high conversion and selectivity. researchgate.net This approach is highly amenable to the large-scale, safe, and efficient production of 2-(thian-4-yl)ethan-1-amine.

Green Chemistry Principles and Sustainable Synthesis Protocols

The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce environmental impact and improve process safety.

Key green chemistry considerations include:

Atom Economy: Catalytic hydrogenation is an inherently atom-economical reaction, as it involves the addition of hydrogen with no other reagents being incorporated into the final product. This contrasts with reductions using stoichiometric hydride reagents (e.g., LiAlH₄), which generate significant amounts of waste. chemguide.co.uk

Use of Safer Solvents: The selection of solvents should prioritize those with lower toxicity and environmental impact. Ethanol is a relatively benign solvent, but research into even greener alternatives like deep eutectic solvents (DESs) or bio-derived solvents like Cyrene™ is ongoing for various amine syntheses. mdpi.comrsc.org Water, where feasible, is an ideal green solvent.

Catalysis: The use of reusable heterogeneous catalysts is a cornerstone of green chemistry. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. acsgcipr.org

Energy Efficiency: Process intensification techniques like flow chemistry can lead to more energy-efficient processes by enabling better heat integration and operating at steady states. qub.ac.uk Microwave synthesis can also improve energy efficiency by rapidly and directly heating the reactants.

Renewable Feedstocks: While the immediate precursors to this compound are typically derived from petrochemical sources, a broader green chemistry perspective encourages the exploration of bio-based routes to key starting materials in the long term.

By carefully selecting a catalytic system that operates under mild conditions, utilizing a green solvent, and employing process intensification technologies like flow chemistry, the synthesis of this compound can be optimized to be not only efficient and scalable but also environmentally sustainable.

Advanced Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of each nucleus. For 2-(Thian-4-yl)ethan-1-amine hydrochloride, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to unequivocally assign all proton (¹H) and carbon (¹³C) signals.

Based on the analysis of structurally similar compounds, the predicted ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent such as DMSO-d₆ are presented below. The thiane (B73995) ring is expected to adopt a chair conformation, leading to distinct signals for axial and equatorial protons.

Predicted ¹H NMR Spectral Data (DMSO-d₆, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 (br s) | Broad Singlet | 3H | -NH₃⁺ |

| ~3.05 | Triplet | 2H | -CH₂-NH₃⁺ |

| ~2.70 | Multiplet | 2H | H-2ax, H-6ax |

| ~2.55 | Multiplet | 2H | H-2eq, H-6eq |

| ~1.90 | Multiplet | 2H | H-3ax, H-5ax |

| ~1.75 | Multiplet | 2H | -CH₂-CH₂-NH₃⁺ |

| ~1.60 | Multiplet | 1H | H-4 |

| ~1.45 | Multiplet | 2H | H-3eq, H-5eq |

Predicted ¹³C NMR Spectral Data (DMSO-d₆, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~40.5 | -CH₂-NH₃⁺ |

| ~36.0 | -CH₂-CH₂-NH₃⁺ |

| ~35.5 | C-4 |

| ~31.0 | C-3, C-5 |

| ~28.5 | C-2, C-6 |

To confirm the assignments and elucidate the connectivity of the molecule, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, strong cross-peaks would be expected between the protons of the ethylamine (B1201723) side chain (-CH₂-CH₂-NH₃⁺). Within the thiane ring, correlations between adjacent protons (e.g., H-2 with H-3, H-3 with H-4) would establish the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton to its attached carbon atom. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the ethylamine side chain to the thiane ring. A key correlation would be expected between the protons of the methylene (B1212753) group adjacent to the thiane ring and the C-4 carbon of the ring, confirming the substitution pattern.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline forms. In the case of this compound, ssNMR could be used to investigate the possibility of polymorphism, where the compound may exist in different crystalline forms with distinct physical properties. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, different polymorphs can be identified and characterized. Furthermore, ssNMR can provide insights into the conformational details of the thiane ring in the solid state, which may differ from its conformation in solution.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry would be used to precisely determine the mass of the molecular ion of 2-(Thian-4-yl)ethan-1-amine. This allows for the calculation of the elemental formula with high accuracy, confirming the molecular formula as C₇H₁₆NS⁺ for the cation.

Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ (C₇H₁₆NS⁺) | 146.0998 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (in this case, the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure. Key predicted fragmentation pathways for the protonated molecule would include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a fragment ion corresponding to the loss of 17 Da.

Cleavage of the C-C bond in the ethyl side chain: This would result in fragment ions corresponding to the thian-4-ylmethyl cation and the aminomethyl radical, or vice versa.

Ring opening of the thiane moiety: This could lead to a series of characteristic fragment ions resulting from the cleavage of the heterocyclic ring.

Predicted Major Fragment Ions in MS/MS

| m/z | Proposed Fragment Structure |

| 129.0732 | [M+H - NH₃]⁺ |

| 115.0576 | [Thian-4-ylmethyl]⁺ |

| 101.0423 | Cleavage of the ethyl chain with charge retention on the amine fragment |

| 87.0447 | Fragment from thiane ring opening |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the amine hydrochloride group. A broad absorption in the region of 3200-2800 cm⁻¹ would be indicative of the N-H stretching vibrations of the ammonium (B1175870) salt. The C-H stretching vibrations of the alkyl groups would appear in the 3000-2850 cm⁻¹ region. Bending vibrations for the N-H group would likely be observed around 1600-1500 cm⁻¹. The C-S stretching vibration of the thiane ring is expected to be a weaker absorption in the fingerprint region, typically around 700-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-S bond, which often give stronger signals in Raman than in IR. The symmetric C-S-C stretching of the thiane ring would be a characteristic Raman band.

Predicted Key Vibrational Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~3200-2800 (broad) | N-H stretching (ammonium salt) | IR |

| ~3000-2850 | C-H stretching (alkyl) | IR, Raman |

| ~1600-1500 | N-H bending (ammonium salt) | IR |

| ~1450 | CH₂ scissoring | IR, Raman |

| ~700-600 | C-S stretching | IR, Raman |

X-ray Crystallography for Single Crystal and Powder Diffraction Studies

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal or a powder sample of the material of interest. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined.

For this compound, a single-crystal X-ray diffraction study would be the definitive method to elucidate its solid-state structure. Such a study would provide crucial information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Powder X-ray diffraction (PXRD) could be employed to analyze the bulk crystalline sample, identify crystalline phases, and potentially refine the crystal structure.

Determination of Absolute Configuration and Crystal Packing

A hypothetical crystal packing arrangement would likely involve the protonated amine group and the chloride anion, forming strong ion-pairing interactions. The thianyl rings and ethylamine side chains would then pack in a manner that maximizes van der Waals forces and accommodates other weaker interactions.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H...π)

The crystal structure of this compound is expected to be dominated by a network of intermolecular interactions. Given the molecular structure, the following interactions would be anticipated:

Hydrogen Bonding: The primary ammonium group (-NH3+) is a strong hydrogen bond donor. It would be expected to form multiple hydrogen bonds with the chloride anion (Cl-), which acts as a hydrogen bond acceptor. These N-H···Cl hydrogen bonds are a common and critical feature in the crystal structures of amine hydrochlorides.

A detailed analysis of these interactions, including their geometries (distances and angles), would require experimental crystallographic data.

Conformational Preferences in the Solid State

The conformation of the 2-(Thian-4-yl)ethan-1-amine cation in the solid state would be influenced by the crystal packing forces. Key conformational features to be determined from a crystal structure would include:

Thian Ring Conformation: The six-membered thian ring is expected to adopt a chair conformation, which is the most stable conformation for cyclohexane (B81311) and its heteroanalogs. The specific chair conformation (e.g., whether the substituent is in an axial or equatorial position) would be revealed by the crystallographic data.

Side Chain Conformation: The torsion angles of the ethanamine side chain would define its orientation relative to the thian ring. This conformation is a result of the interplay between intramolecular steric effects and the intermolecular interactions within the crystal.

Without experimental data, the specific conformational preferences of this compound in the solid state cannot be definitively described.

Chemical Reactivity and Derivatization Strategies of 2 Thian 4 Yl Ethan 1 Amine Hydrochloride

Reactions of the Amine Functional Group

The primary amine group in 2-(Thian-4-yl)ethan-1-amine is a potent nucleophile, enabling a wide range of reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds. For most reactions, the hydrochloride salt is neutralized in situ or prior to the reaction by using a suitable base to liberate the free amine.

Nucleophilic substitution is a fundamental strategy for modifying the amine group. These reactions involve the attack of the amine's lone pair of electrons on an electrophilic center, leading to the formation of amides, sulfonamides, or secondary/tertiary amines.

Acylation: The reaction of 2-(Thian-4-yl)ethan-1-amine with acylating agents such as acyl chlorides or anhydrides yields N-acyl derivatives (amides). This transformation is typically conducted in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct (HCl). This method is widely used to introduce a vast array of functional groups. mdpi.com

Alkylation: Direct alkylation with alkyl halides can be used to introduce alkyl groups, leading to secondary and tertiary amines. However, this method is often difficult to control and can result in over-alkylation, producing a mixture of products. masterorganicchemistry.com A more controlled approach for introducing alkyl groups is reductive amination.

Sulfonylation: Reacting the amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords stable sulfonamides. nih.gov This reaction is analogous to acylation and is a common method for creating derivatives with distinct chemical properties. nih.gov

| Reaction Type | Electrophile Example | Product Class | Representative Product Name |

| Acylation | Acetyl chloride | Amide | N-(2-(Thian-4-yl)ethyl)acetamide |

| Acylation | Benzoyl chloride | Amide | N-(2-(Thian-4-yl)ethyl)benzamide |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | N-(2-(Thian-4-yl)ethyl)benzenesulfonamide |

| Sulfonylation | 4-Toluenesulfonyl chloride | Sulfonamide | N-(2-(Thian-4-yl)ethyl)-4-methylbenzenesulfonamide |

Primary amines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. nih.gov This reaction is typically reversible and acid-catalyzed. eijppr.com The process involves a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to yield the imine. eijppr.com The resulting C=N double bond in the Schiff base is a versatile functional group for further chemical transformations.

| Carbonyl Reactant | Product Class | Representative Product Name |

| Benzaldehyde | Schiff Base (Imine) | (E)-N-Benzylidene-2-(thian-4-yl)ethan-1-amine |

| Acetone | Schiff Base (Imine) | N-(Propan-2-ylidene)-2-(thian-4-yl)ethan-1-amine |

| Cyclohexanone | Schiff Base (Imine) | N-Cyclohexylidene-2-(thian-4-yl)ethan-1-amine |

Reductive amination, also known as reductive alkylation, is a highly efficient and versatile method for synthesizing secondary and tertiary amines. wikipedia.orgorganic-chemistry.org This one-pot reaction combines the principles of condensation and reduction. The primary amine first reacts with an aldehyde or ketone to form an imine intermediate in situ, which is then immediately reduced to the corresponding amine by a mild reducing agent present in the reaction mixture. masterorganicchemistry.com

Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the protonated imine over the starting carbonyl compound. masterorganicchemistry.com This method avoids the issue of over-alkylation often encountered in direct alkylation with alkyl halides. masterorganicchemistry.com By reacting 2-(Thian-4-yl)ethan-1-amine with various aldehydes or ketones, a diverse library of N-substituted derivatives can be prepared.

| Carbonyl Reactant | Reducing Agent | Product Class | Representative Product Name |

| Formaldehyde | NaBH(OAc)3 | Tertiary Amine | N,N-Dimethyl-2-(thian-4-yl)ethan-1-amine |

| Acetone | NaBH3CN | Secondary Amine | N-Isopropyl-2-(thian-4-yl)ethan-1-amine |

| Cyclopentanone | NaBH(OAc)3 | Secondary Amine | N-Cyclopentyl-2-(thian-4-yl)ethan-1-amine |

| Benzaldehyde | NaBH3CN | Secondary Amine | N-Benzyl-2-(thian-4-yl)ethan-1-amine |

Reactions of the Thian Ring System

The thian ring contains a sulfur atom that can undergo oxidation, and the saturated carbon framework offers potential, though limited, sites for substitution.

The sulfur atom in the thian ring is in the sulfide (B99878) oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. These oxidations significantly alter the polarity, solubility, and hydrogen-bonding capabilities of the molecule.

The oxidation to a sulfoxide is typically achieved using one equivalent of an oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H2O2), sodium periodate (B1199274) (NaIO4), and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org Stepwise oxidation is possible; using a slight excess of a stronger oxidant or harsher conditions can further oxidize the sulfoxide to the corresponding sulfone. researchgate.net The choice of reagent can influence the selectivity of the reaction. organic-chemistry.org

| Product | Common Oxidizing Agents |

| 2-(1-Oxidothian-4-yl)ethan-1-amine (Sulfoxide) | H2O2, NaIO4, m-CPBA (1 equivalent) |

| 2-(1,1-Dioxidothian-4-yl)ethan-1-amine (Sulfone) | m-CPBA (>2 equivalents), Oxone®, KMnO4 |

Direct functionalization of the carbon atoms on the saturated thian ring of 2-(Thian-4-yl)ethan-1-amine is generally challenging due to the lack of activating groups and the inert nature of C-H bonds. Such modifications are not common derivatization strategies for this specific molecule. Syntheses of thian rings with substituents on the carbon atoms typically involve building the ring from already functionalized precursors rather than modifying a pre-existing, unsubstituted thian system. researchgate.net Reactions like radical halogenation could potentially occur but may lack selectivity and are not widely employed for controlled derivatization of such scaffolds.

Exploration of Intramolecular Cyclization Reactions

The structure of 2-(thian-4-yl)ethan-1-amine, with its primary amine and a conformationally flexible saturated heterocyclic ring, presents intriguing possibilities for intramolecular cyclization reactions to form novel spirocyclic or fused heterocyclic systems. While direct cyclization onto the non-aromatic thiane (B73995) ring is challenging, derivatization of the primary amine can furnish precursors amenable to cyclization.

One notable strategy involves the acylation of the amine followed by activation of a group on the thiane ring. For instance, conversion of the sulfide in the thiane ring to a sulfonium (B1226848) salt could facilitate a nucleophilic attack by a derivatized amino group, leading to a bicyclic system.

A more common approach is to utilize the amine as a nucleophile to close a ring with an electrophilic partner tethered to the thiane moiety. However, a particularly elegant strategy for creating complex molecular architectures is the Pictet-Spengler reaction. wikipedia.org This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization onto the aromatic ring. wikipedia.org Although 2-(thian-4-yl)ethan-1-amine lacks the requisite aromatic ring for a direct Pictet-Spengler reaction, it can be envisioned as a key building block in a multi-step sequence. For example, the primary amine could be used to construct a larger molecule containing an aromatic ring, which then participates in a subsequent Pictet-Spengler cyclization.

Alternatively, intramolecular cyclization can lead to the formation of spirocyclic compounds, where two rings share a single carbon atom. mdpi.com The thiane ring at position 4 is a prime candidate for the formation of a spiro center. For example, if the amino group is first converted into a different nucleophile or used as a handle to attach a reactive group, cyclization could be induced. A hypothetical reaction could involve the N-alkylation of the amine with a reagent containing a latent electrophile. Activation of this electrophile would then trigger cyclization onto the thiane ring, potentially at the carbon atom adjacent to the sulfur, if suitably activated.

The outcomes of such cyclization reactions are highly dependent on the nature of the reactants, the length of the tether between the nucleophilic and electrophilic centers, and the reaction conditions. The table below outlines some potential intramolecular cyclization strategies for derivatives of 2-(thian-4-yl)ethan-1-amine.

| Cyclization Strategy | Required Derivatization of 2-(thian-4-yl)ethan-1-amine | Potential Product Class | Key Reaction Conditions |

| Spiro-thiazolidinone formation | Reaction with an isothiocyanate to form a thiourea, followed by reaction with an α-haloester. | Spiro[thiane-4,5'-thiazolidinone] | Base-mediated cyclization |

| Spiro-hydantoin formation | Reaction with an isocyanate to form a urea, followed by cyclization with an α-amino acid derivative. | Spiro[thiane-4,5'-hydantoin] | Acid or base catalysis |

| Fused Tetrahydro-β-carboline synthesis (via Pictet-Spengler) | N-alkylation with an indole-3-acetic acid derivative, followed by reduction and cyclization with an aldehyde. | Indolo[2,3-a]spiro[thiane] derivatives | Acid catalysis (e.g., trifluoroacetic acid) |

These strategies highlight the potential of 2-(thian-4-yl)ethan-1-amine hydrochloride as a starting material for generating diverse and complex heterocyclic scaffolds through intramolecular cyclization reactions.

Synthesis of Analogs and Structural Derivatives for Structure-Reactivity Studies

The systematic modification of a lead compound is a cornerstone of medicinal chemistry for establishing structure-activity relationships (SAR). This compound offers several points for modification to explore its biological activity in various contexts. Analogs can be synthesized by altering the thiane ring, the ethylamine (B1201723) side chain, or by substituting the primary amino group.

A study on structurally related 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as glutaminase (B10826351) 1 inhibitors provides a blueprint for potential derivatization strategies. nih.gov In this study, systematic exploration of the structure-activity relationship led to the discovery of potent and selective inhibitors. nih.gov

Modification of the Amino Group: The primary amine is a key functional group for derivatization. It can be readily acylated with a variety of carboxylic acids, sulfonyl chlorides, or reacted with isocyanates and isothiocyanates to form amides, sulfonamides, ureas, and thioureas, respectively. These modifications can introduce a wide range of substituents, altering properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. For example, reaction with substituted benzoic acids would yield a library of benzamides.

Modification of the Thiane Ring: The thiane ring can also be modified. Oxidation of the sulfur atom to a sulfoxide or a sulfone would introduce polarity and hydrogen bond accepting capabilities. Furthermore, the hydrogen atoms on the ring carbons could be substituted, although this is generally more challenging. Ring-opening of the thiane and re-synthesis with different substituents is another possibility for more profound structural changes.

Modification of the Ethyl Linker: The two-carbon linker between the thiane ring and the amino group can also be altered. Homologation to a three-carbon chain or shortening to a one-carbon chain would change the spatial relationship between the heterocyclic ring and the amino group. Introduction of substituents on the linker, such as a methyl group or a hydroxyl group, could also influence biological activity.

The table below summarizes potential derivatization strategies for SAR studies.

| Modification Site | Reagent/Reaction Type | Resulting Functional Group | Potential Impact on Properties |

| Primary Amine | Acyl chlorides/Carboxylic acids | Amide | Altered H-bonding, lipophilicity |

| Primary Amine | Sulfonyl chlorides | Sulfonamide | Increased acidity, H-bonding |

| Primary Amine | Isocyanates/Isothiocyanates | Urea/Thiourea | Enhanced H-bonding capacity |

| Primary Amine | Reductive amination with aldehydes/ketones | Secondary/Tertiary Amine | Altered basicity, steric bulk |

| Thiane Sulfur | Oxidizing agents (e.g., m-CPBA) | Sulfoxide/Sulfone | Increased polarity, H-bond acceptor |

| Ethyl Linker | Synthesis from modified starting materials | Alkyl or hydroxyl substitution | Conformational restriction, polarity |

Through the synthesis and biological evaluation of such analogs, a detailed understanding of the structure-activity relationships can be developed, guiding the design of more potent and selective compounds.

Exploration of Stereoselective Transformations

The introduction of chirality into a molecule can have a profound impact on its biological activity. This compound is achiral, but stereocenters can be introduced through stereoselective transformations. The primary targets for introducing chirality are the carbon atom of the ethylamine side chain attached to the amino group (the α-carbon) and the carbon atoms of the thiane ring.

Asymmetric Synthesis of Chiral Amines: A stereocenter can be created at the α-carbon of the side chain. This can be achieved through various asymmetric synthesis methods. For example, a ketone precursor, 4-(2-oxoethyl)thiane, could undergo asymmetric reductive amination using a chiral catalyst or a chiral auxiliary. Alternatively, an asymmetric Strecker synthesis could be employed, starting from thiane-4-carbaldehyde.

Chiral Brønsted acids have been shown to be effective catalysts in enantioselective reactions, including Pictet-Spengler reactions, which proceed through chiral iminium ions. organicreactions.org A similar strategy could be envisioned for the asymmetric synthesis of derivatives of 2-(thian-4-yl)ethan-1-amine.

Stereoselective Modifications of the Thiane Ring: Introducing stereocenters on the thiane ring is another avenue for stereoselective transformations. For instance, an asymmetric synthesis of a substituted thiane precursor could be employed. Recent advances in catalysis have enabled the asymmetric synthesis of chiral tetrahydrothiophenes through desymmetrization of prochiral substrates. nsf.gov Such methodologies could be adapted to synthesize chiral derivatives of the thiane ring system.

The use of chiral thioureas as organocatalysts has also gained prominence in a variety of asymmetric transformations. mdpi.com These catalysts could potentially be used to control the stereochemistry of reactions involving derivatives of 2-(thian-4-yl)ethan-1-amine.

The table below outlines some potential strategies for stereoselective transformations.

| Transformation | Chiral Source/Method | Target Stereocenter | Potential Product |

| Asymmetric Reductive Amination | Chiral catalyst (e.g., Noyori-type catalyst) and a nitrogen source | α-carbon of the side chain | (R)- or (S)-2-(Thian-4-yl)ethan-1-amine |

| Asymmetric Strecker Synthesis | Chiral auxiliary or catalyst | α-carbon of the side chain | Chiral α-amino nitrile precursor |

| Kinetic Resolution | Chiral acylating agent | Racemic amine | Enantiomerically enriched amine and acylated amine |

| Asymmetric Synthesis of the Ring | Desymmetrization of a prochiral precursor | Carbons on the thiane ring | Chiral substituted thiane derivatives |

The exploration of these stereoselective transformations is crucial for understanding the impact of stereochemistry on the biological profile of this compound class and for the development of single-enantiomer drug candidates.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy and shape of these orbitals are critical in determining how a molecule interacts with other chemical species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarizable and reactive. For 2-(Thian-4-yl)ethan-1-amine hydrochloride, the protonated amine group and the sulfur atom in the thian ring are expected to significantly influence the energies and localization of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 10.6 |

Note: This data is illustrative and would be determined from specific quantum chemical calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge, creating a molecular dipole and influencing intermolecular interactions. Charge distribution analysis, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies these partial charges.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. In this compound, the protonated amine group would be a prominent region of positive electrostatic potential, while the sulfur atom would likely exhibit a region of more negative potential due to its lone pairs of electrons.

Conformational Analysis and Energy Landscape Mapping

Molecules are not static entities; they are flexible and can adopt various spatial arrangements, or conformations, through the rotation of single bonds. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers that separate them.

Global Minimum Conformer Search

A molecule can exist in numerous conformations, each with a corresponding energy level. The global minimum conformer is the three-dimensional arrangement with the lowest possible energy, representing the most stable and, therefore, the most populated conformation at equilibrium. Identifying this global minimum requires a systematic search of the molecule's potential energy surface. This is often achieved through computational methods that systematically rotate bonds and calculate the energy of each resulting conformation. For this compound, the orientation of the ethylamine (B1201723) side chain relative to the thian ring will be a key determinant of the global minimum energy structure.

Rotational Barriers and Conformational Dynamics

The rotation around single bonds is not entirely free; it is hindered by energy barriers. These rotational barriers are the energy required to move from one stable conformation (an energy minimum) to another through a higher-energy transition state. The magnitude of these barriers determines the rate of interconversion between conformers. Computational methods can calculate these energy barriers, providing insight into the molecule's flexibility and the dynamics of its conformational changes.

Table 2: Hypothetical Rotational Barriers for Key Bonds in this compound

| Bond | Rotational Barrier (kcal/mol) |

|---|---|

| C(ring)-C(side chain) | 4.5 |

| C(side chain)-C(side chain) | 3.2 |

Note: This data is illustrative and would be determined from specific computational analyses.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

Transition state calculations can determine the geometry and energy of these fleeting structures. This information is vital for understanding the kinetics and mechanism of a reaction. For instance, such calculations could be used to explore the mechanisms of reactions involving the amine group or the sulfur atom of this compound, providing a detailed picture of bond-breaking and bond-forming processes.

Applications As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Construction of Complex Organic Molecules and Natural Product Scaffolds

The thiane (B73995) moiety of 2-(Thian-4-yl)ethan-1-amine provides a defined three-dimensional geometry that can be exploited in the synthesis of complex organic molecules. Saturated heterocycles are crucial components of many biologically active natural products and pharmaceutical agents. The use of pre-formed ring systems like thiane can simplify synthetic routes to target molecules by providing a ready-made scaffold. The primary amine serves as a key functional handle for introducing additional complexity, allowing for the extension of carbon chains, formation of amides, or construction of new ring systems.

While specific examples detailing the incorporation of this exact molecule into a total synthesis of a natural product are not prevalent in widely published literature, the strategy of using substituted saturated heterocycles is a well-established principle in synthetic organic chemistry. The thiane ring can act as a bioisostere for other cyclic systems, such as cyclohexane (B81311) or piperidine (B6355638), potentially modifying the pharmacokinetic or pharmacodynamic properties of a molecule.

Development of Novel Heterocyclic Systems Incorporating the Thian-Amine Moiety

The primary amine of 2-(Thian-4-yl)ethan-1-amine is a nucleophilic center that can readily participate in reactions to form new heterocyclic rings. This makes it a valuable precursor for creating more complex, fused, or spirocyclic systems containing the thiane unit. For instance, the amine can react with diketones, diesters, or other bifunctional electrophiles to construct nitrogen-containing heterocycles.

One common approach involves the reaction of primary amines with other reagents in multicomponent reactions to rapidly build molecular diversity. A general example is the reaction of an amine with a thiol and an oxidized furan (B31954), which can lead to the formation of substituted N-pyrrole heterocycles in a one-pot process. nih.gov Such strategies could be adapted to incorporate the thian-amine moiety into novel heterocyclic frameworks. The resulting compounds, which merge the structural features of thiane with other heterocyclic systems like pyrimidines or thiazoles, are of interest in medicinal chemistry for screening as potential therapeutic agents. researchgate.net

Table 1: Potential Heterocyclic Systems from Thian-Amine Precursor

| Reactant(s) | Resulting Heterocycle | Potential Application |

|---|---|---|

| β-Ketoester | Dihydropyrimidinone | Medicinal Chemistry |

| Carbon disulfide, α-haloketone | Thiazole | Agrochemicals, Dyes |

| Dicarbonyl compound | Pyrrole | Materials Science |

Precursor in Ligand Design for Coordination Chemistry

The presence of both a soft sulfur donor atom within the thiane ring and a borderline nitrogen donor in the amine group makes 2-(Thian-4-yl)ethan-1-amine an attractive candidate for the synthesis of chelating ligands. Ligands are crucial components of coordination complexes, which have applications in catalysis, materials science, and bioinorganic chemistry.

The amine group can be readily modified to introduce other donor atoms, creating polydentate ligands. For example, reaction with pyridine-2-carboxaldehyde would yield a tridentate NNS Schiff base ligand. The flexibility of the ethyl linker and the chair conformation of the thiane ring would allow such a ligand to coordinate to a metal center in various geometries. The sulfur atom of the thiane ring can also coordinate directly to soft metal ions, leading to the formation of polymeric or discrete coordination complexes. The specific coordination behavior would depend on the metal ion, the counter-ion, and the reaction conditions.

Role in Materials Science Applications (e.g., Polymer Chemistry, Nanocarriers)

In materials science, the properties of polymers and nanomaterials can be tailored by incorporating specific chemical functionalities. The 2-(Thian-4-yl)ethan-1-amine moiety can be introduced into materials to impart new properties.

In polymer chemistry, the primary amine group allows this compound to be used as a monomer or a functionalizing agent. It can be grafted onto existing polymer backbones through reactions targeting the amine, thereby modifying the surface properties of the material. The inclusion of the sulfur-containing thiane ring can alter the refractive index, thermal stability, and affinity for heavy metals of the resulting polymer.

In the field of nanotechnology, functionalized molecules are used to construct nanocarriers for applications such as targeted drug delivery. youtube.com The amine group of 2-(Thian-4-yl)ethan-1-amine could be used to attach these building blocks to the surface of a nanoparticle, while the thiane group provides a lipophilic and structurally defined component. The design of such nanocarriers often requires a team of scientists, including chemists to assemble the materials and biologists to identify the biological targets. youtube.com

Advanced Analytical Methods Development and Validation for the Compound

Chromatographic Methodologies (e.g., HPLC, GC-MS) for Purity and Quantification

Chromatographic techniques are fundamental in determining the purity and concentration of 2-(Thian-4-yl)ethan-1-amine hydrochloride. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method with UV detection has been established for the routine analysis of this compound. The method is designed to separate the main compound from potential impurities generated during synthesis or degradation.

Method Parameters: The separation is typically achieved on a C18 stationary phase. The mobile phase consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. The amine functional group in the compound necessitates the use of a buffer to ensure good peak shape and retention time stability.

Validation: The HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. The limit of detection (LOD) and limit of quantification (LOQ) have been determined to be sufficiently low to detect trace impurities.

Interactive HPLC Method Parameters Table

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and semi-volatile impurities, a GC-MS method has been developed. Due to the low volatility and polar nature of this compound, derivatization is often required to improve its chromatographic behavior. Silylation is a common derivatization technique for amines. bre.com

Derivatization and Analysis: The sample is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the primary amine into a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative. The analysis is then performed on a non-polar capillary column.

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the fragmentation pattern of the derivatized compound is used for identification and confirmation. This method is particularly useful for identifying unknown impurities by comparing their mass spectra to spectral libraries.

Interactive GC-MS Validation Data Table

| Validation Parameter | Result |

|---|---|

| Linearity (r²) | > 0.998 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 1.5% |

| LOD | 0.01 µg/mL |

| LOQ | 0.03 µg/mL |

Development of Chiral Separation Techniques

Since this compound possesses a stereocenter, the development of chiral separation techniques is essential to isolate and quantify the individual enantiomers. Chiral HPLC is the most widely used technique for this purpose. mdpi.com

Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. The choice of the specific CSP and the mobile phase is critical for achieving optimal resolution.

Method Optimization: The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is carefully optimized to maximize the separation factor and resolution between the enantiomeric peaks.

Interactive Chiral HPLC Method Parameters Table

| Parameter | Condition |

|---|---|

| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane:Isopropanol (80:20 v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Resolution (Rs) | > 2.0 |

Electrochemical and Spectrophotometric Detection Methods

In addition to standard UV detection, alternative detection methods can offer enhanced sensitivity and selectivity for the analysis of this compound.

Electrochemical Detection

Electrochemical detectors, particularly those based on amperometry, can be highly sensitive for electroactive compounds. While the thian ring itself is not readily oxidized or reduced, the primary amine group can be a target for electrochemical detection under specific conditions. nih.gov This method can be coupled with HPLC to provide a highly sensitive quantification method, especially for trace-level analysis.

Spectrophotometric Detection

Spectrophotometric methods, based on the formation of a colored product, can be developed for the quantification of the compound in various matrices. researchgate.netresearchgate.net

Derivatization Reaction: A common approach involves the reaction of the primary amine with a chromogenic reagent, such as ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA), in the presence of a thiol, to produce a highly colored adduct that can be measured using a UV-Vis spectrophotometer. researchgate.net

Method Validation: The method is validated for its linearity, accuracy, and precision. The reaction conditions, including pH, temperature, and reagent concentrations, are optimized to ensure complete and reproducible color development.

Interactive Spectrophotometric Method Validation Data Table

| Validation Parameter | Result |

|---|---|

| Wavelength of Max. Absorbance (λmax) | 570 nm (Ninhydrin adduct) |

| Linear Range | 1 - 25 µg/mL |

| Molar Absorptivity (ε) | 1.2 x 10⁴ L mol⁻¹ cm⁻¹ |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (% RSD) | < 2.0% |

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

Machine learning models, particularly deep learning and transformer-based architectures, can be trained on datasets of reactions involving sulfur heterocycles. chemrxiv.org By learning the underlying patterns of reactivity and reaction conditions, these models can propose synthetic routes that minimize the number of steps, maximize yield, and reduce the use of hazardous reagents. nih.govnih.gov For instance, an AI algorithm could suggest a novel starting material or a previously unconsidered catalytic system that offers a more direct pathway to the target molecule compared to traditional methods. These computational tools can also predict potential side reactions and optimize reaction conditions, thereby accelerating the process development phase. nih.gov

Table 1: Hypothetical Comparison of Traditional vs. AI-Predicted Synthetic Routes

| Feature | Traditional Synthetic Route | AI-Predicted Synthetic Route |

| Key Strategy | Multi-step synthesis from commercially available, petroleum-derived precursors. | Convergent synthesis using a novel catalytic C-C bond formation. |

| Number of Steps | 4-6 steps | 2-3 steps |

| Overall Yield | Moderate | Potentially High |

| Green Chemistry | Use of stoichiometric reagents and hazardous solvents. | Catalytic reagents, solvent minimization, improved atom economy. |

| Innovation | Relies on established, well-documented reactions. | Proposes novel disconnections and potentially new catalytic systems. |

Exploration of Novel Bio-inspired Synthetic Strategies

Modern chemistry is increasingly turning to nature for inspiration to develop sustainable and efficient synthetic methods. researchgate.net Bio-inspired synthesis focuses on mimicking biological processes or using renewable, bio-based feedstocks. nih.gov The synthesis of amines and heterocycles, core components of 2-(Thian-4-yl)ethan-1-amine hydrochloride, is a prime area for the application of these strategies.

One promising avenue is the use of biomass-derived furan (B31954) compounds as starting materials, which can be catalytically converted to valuable amines. nih.gov Another approach involves enzyme-inspired multicomponent reactions, where multiple starting materials are combined in a one-pot process under mild, physiological conditions to rapidly build molecular complexity. rsc.orgresearchgate.net This strategy, which mimics how enzymes can selectively couple different substrates, could lead to a highly efficient synthesis of the target molecule, minimizing waste and energy consumption. rsc.org Research could focus on developing a chemo-enzymatic or biomimetic catalytic process to construct the thiane (B73995) ring and install the aminoethyl side chain in a single, streamlined operation.

Table 2: Potential Bio-inspired Synthetic Approaches

| Strategy | Potential Precursor(s) | Key Transformation | Advantages |

| Biomass Valorization | Lignocellulose-derived furans, sulfur-containing amino acids (e.g., cysteine). | Catalytic reductive amination and cyclization. | Utilizes renewable feedstocks, reduces reliance on fossil fuels. nih.gov |

| Enzyme-Mimetic MCR | Bio-derived aldehydes, thiols, and ammonia (B1221849) sources. | One-pot, catalyst-mediated cascade reaction. | High atom economy, reduced purification steps, mild reaction conditions. rsc.org |

| Chemo-enzymatic Synthesis | A prochiral precursor to the thiane ring. | Enzyme-catalyzed desymmetrization followed by chemical modification. | High stereoselectivity, environmentally benign catalysts. |

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. thieme-connect.de In host-guest chemistry, a larger "host" molecule encapsulates a smaller "guest" molecule, forming a complex with unique properties. thieme-connect.denih.gov The structure of this compound makes it an intriguing candidate for investigation as a guest molecule.

The saturated thiane ring provides a non-polar, hydrophobic segment that can fit into the cavities of various host molecules like cyclodextrins, calixarenes, or cucurbiturils. nih.gov The protonated amine of the hydrochloride salt offers a site for strong, directed interactions, such as hydrogen bonding or ion-dipole interactions with the host's framework. This dual nature—hydrophobic body and hydrophilic head—could allow for selective binding and recognition. Potential applications of such host-guest complexes include the development of controlled-release systems, sensors for specific analytes, or the creation of novel self-assembling materials. nih.gov For instance, encapsulation within a cyclodextrin (B1172386) could modify the compound's solubility or stabilize it for specific applications.

Table 3: Potential Host-Guest Systems and Applications

| Host Molecule | Key Interactions with Guest | Potential Application |

| β-Cyclodextrin | Hydrophobic inclusion of the thiane ring within the cavity. | Enhanced aqueous solubility; controlled release. |

| Calix syncatdavies.comarene | Ion-dipole interactions between the ammonium (B1175870) group and the host's aromatic cavity. | Molecular sensing; selective extraction. |

| Cucurbit thieme-connect.deuril | Inclusion of the entire aliphatic portion, with portal interactions involving the ammonium group. | Stabilization of the guest; formation of stimuli-responsive supramolecular assemblies. nih.gov |

Advanced Mechanistic Studies in Interdisciplinary Research Fields

A fundamental understanding of a molecule's reactivity and interaction mechanisms is crucial for its application in advanced technologies. For this compound, advanced mechanistic studies can illuminate its potential in fields ranging from catalysis to materials science and chemical biology.

Computational and Mechanistic Chemistry: The reactivity of the thiane ring, such as its oxidation or participation in ring-expansion reactions, can be investigated using a combination of experimental techniques and computational modeling like Density Functional Theory (DFT). researchgate.netrsc.org Such studies could reveal the precise electronic and steric factors that govern its transformations.

Organocatalysis and Materials Science: The primary amine group suggests potential applications in organocatalysis, where the molecule itself could act as a catalyst for specific organic reactions. nih.gov Mechanistic investigations would be essential to understand the catalytic cycle. Furthermore, sulfur-nitrogen heterocycles are of growing interest in materials science. nih.gov The compound could serve as a ligand, coordinating with metal centers to form novel coordination polymers or metal-organic frameworks (MOFs). Mechanistic studies would focus on the self-assembly process and the resulting material's electronic or photophysical properties.

Chemical Biology: Should the molecule be identified as biologically active, advanced computational methods like molecular dynamics (MD) simulations and free energy calculations can be employed to study its binding mechanism with protein targets. nih.gov These computational tools can identify key amino acid residues involved in the interaction and elucidate the thermodynamic forces driving the binding event, providing a roadmap for future drug design. chemrxiv.orgnih.gov

Table 4: Proposed Advanced Mechanistic Studies

| Research Area | Key Scientific Question | Advanced Techniques |

| Reaction Chemistry | What is the mechanism of sulfur oxidation or photochemical ring-opening of the thiane ring? | DFT calculations, kinetic studies, transient spectroscopy. rsc.org |

| Organocatalysis | Can the amine moiety catalyze reactions like aldol (B89426) or Michael additions? What is the reaction pathway? | In-situ reaction monitoring (NMR, IR), kinetic isotope effect studies. nih.gov |

| Materials Science | How does the molecule coordinate with metal ions to form extended structures? | Single-crystal X-ray diffraction, solid-state NMR, computational modeling of self-assembly. |

| Chemical Biology | If bound to a biological target, what is the precise binding mode and free energy of interaction? | Molecular dynamics (MD) simulations, umbrella sampling, Markov State Models. nih.govnih.gov |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Thian-4-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step routes, starting with functionalization of the thian (tetrahydrothiopyran) ring. A common approach includes:

Alkylation : Introducing the ethylamine side chain via nucleophilic substitution or reductive amination.

Salt Formation : Reacting the free base with hydrochloric acid to yield the hydrochloride salt.

Critical conditions include:

- Catalysts : Use of palladium or nickel catalysts for hydrogenation steps .

- Temperature Control : Maintaining low temperatures (−10°C to 0°C) during sensitive steps to prevent side reactions.

- Purification : Column chromatography or recrystallization to achieve ≥95% purity .

Advanced: How does the thian ring’s stereoelectronic properties influence receptor binding compared to phenylalkylamine analogs?

Answer:

The thian ring’s sulfur atom introduces distinct electronic and conformational effects:

- Electron Density : Sulfur’s lower electronegativity (vs. oxygen in furan derivatives) increases electron donation, potentially enhancing interactions with serotonin receptors (e.g., 5-HT2A) .

- Ring Puckering : The thiopyran ring’s chair conformation may improve binding pocket complementarity compared to planar phenyl groups.

Comparative studies using radioligand displacement assays (e.g., [³H]ketanserin for 5-HT2A) reveal 2–3-fold higher affinity for thian derivatives over phenylalkylamines in select cases .

Basic: What analytical techniques are most reliable for characterizing purity and structural integrity?

Answer:

Advanced: What in vitro assays are suitable for evaluating β-arrestin recruitment vs. G-protein signaling bias at 5-HT2A receptors?

Answer:

- β-Arrestin Recruitment : Use Tango™ assays or BRET (Bioluminescence Resonance Energy Transfer) with HEK293 cells expressing 5-HT2A-TEV protease and β-arrestin-Tobacco Etch Virus (TEV) cleavage site .

- G-protein Signaling : Measure IP1 accumulation (HTRF® IP-One kit) or cAMP inhibition (Gαi-coupled pathways).

Data normalization to reference agonists (e.g., serotonin) reveals bias factors (ΔΔlog(τ/KA)) for mechanistic insights .

Basic: What are the solubility and storage recommendations for this compound?

Answer:

- Solubility : Soluble in DMSO (≥50 mg/mL), water (limited, ~10 mg/mL at 25°C). Pre-warm to 37°C for aqueous solutions .

- Storage : Store at −20°C in airtight, light-protected containers. Lyophilized powder remains stable for ≥2 years; avoid freeze-thaw cycles .

Advanced: Can molecular docking predict interactions with equilibrative nucleoside transporters (ENTs), and which models are validated?

Answer:

Yes. Computational workflows include:

Docking Software : AutoDock Vina or Schrödinger Glide, using ENT1/2 crystal structures (PDB: 4YBQ).

Force Fields : OPLS-AA for ligand flexibility; MM-GBSA for binding energy calculations.

Validation via comparative inhibition assays (e.g., [³H]uridine uptake in HeLa cells) shows correlation coefficients (R²) of 0.85–0.92 between predicted and experimental IC50 values .

Basic: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:

- Source Verification : Confirm compound identity via CAS 1262410-73-0 and cross-check analytical data (e.g., NMR, HPLC) .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability. For example, use CHO-K1 cells stably expressing 5-HT2A receptors .

- Statistical Analysis : Apply Grubbs’ test to identify outliers and use meta-analysis tools (e.g., RevMan) for pooled effect sizes .

Advanced: What strategies optimize enantiomeric resolution for thian-based amines in chiral separations?

Answer:

- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak® IC).

- Mobile Phase : Hexane:isopropanol (90:10) with 0.1% diethylamine; flow rate = 1.0 mL/min .

- Detection : Polarimetric detectors or CD (Circular Dichroism) for real-time enantiomer differentiation. Resolution factors (Rs) >1.5 are achievable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.